![molecular formula C19H38ClNO2 B2815992 1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1217752-84-5](/img/structure/B2815992.png)
1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride
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Overview
Description
The compound you mentioned is a complex organic molecule with several functional groups. It contains a bicyclic heptane structure, which is a common motif in many natural products and pharmaceuticals. The presence of the dipropylamino and hydroxyl groups suggests that it might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic heptane ring and several functional groups. These groups can participate in a variety of chemical reactions, potentially leading to a wide range of derivatives .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the hydroxyl group could potentially undergo reactions such as esterification or etherification. The amino group could participate in reactions such as acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the hydroxyl and amino groups could enhance its solubility in polar solvents .Scientific Research Applications
- Researchers have developed a method for constructing oxygenated 2-azabicyclo [2.2.1]heptanes using this compound. Specifically, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes leads to the synthesis of these bicyclic structures. The reaction is efficient and compatible with a wide range of substrates, allowing for the creation of a diverse library of bridged aza-bicyclic compounds .
- An intriguing epimerization–lactamization cascade has been applied to functionalized (2S,4R)-4-aminoproline methyl esters, resulting in the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives. These DBH derivatives have potential applications in medicinal chemistry and drug discovery .
- The compound has been explored in various chemical reactions. For instance, reactions with ethyl acetate lithium derivative, potassium acetylide, ozone, and an OsO4-N-methylmorpholine N-oxide system have been studied, leading to interesting products. These transformations provide insights into the compound’s reactivity and potential applications .
Synthesis of Oxygenated 2-Azabicyclo [2.2.1]heptanes
Derivatives of (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane (DBH)
Chemical Transformations
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(dipropylamino)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO2.ClH/c1-6-10-20(11-7-2)13-16(21)14-22-17-12-15-8-9-19(17,5)18(15,3)4;/h15-17,21H,6-14H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFROLRHQELLGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(COC1CC2CCC1(C2(C)C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride |
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